molecular formula C10H9F2NO3 B8444969 N-(3,5-Difluoro-benzyl)-malonamic acid

N-(3,5-Difluoro-benzyl)-malonamic acid

Cat. No.: B8444969
M. Wt: 229.18 g/mol
InChI Key: FDSVNLDDGVCKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Difluoro-benzyl)-malonamic acid is a high-purity chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound integrates a 3,5-difluorobenzyl moiety—a privileged structure in pharmaceutical design known for enhancing a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets —with a malonamic acid backbone, which serves as a versatile synthon for further chemical transformations. The malonic acid core, from which the malonamate is derived, is a classic precursor in synthesis, famously employed in Knoevenagel condensations and the malonic ester synthesis for constructing complex carboxylic acids and other molecular architectures . The strategic incorporation of fluorine atoms is a well-established tactic in modern drug design. Fluorine-containing amino acids and building blocks are extensively used to create more selective and potent therapeutics, as the introduction of fluorine can fine-tune properties like lipophilicity and conformational stability . As such, this reagent is of significant value for researchers synthesizing and evaluating novel compounds for a range of biological targets. It is ideally suited for use as a precursor in the development of protease inhibitors, enzyme ligands, and other bioactive molecules . This product is labeled For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in accordance with all relevant laboratory safety guidelines.

Properties

Molecular Formula

C10H9F2NO3

Molecular Weight

229.18 g/mol

IUPAC Name

3-[(3,5-difluorophenyl)methylamino]-3-oxopropanoic acid

InChI

InChI=1S/C10H9F2NO3/c11-7-1-6(2-8(12)3-7)5-13-9(14)4-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16)

InChI Key

FDSVNLDDGVCKND-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CNC(=O)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Hydroxyphenyl) Malonamic Acid (HPMA)

  • Structure : Features a 2-hydroxyphenyl group instead of 3,5-difluoro-benzyl.
  • Role: Produced during fungal detoxification of benzoxazinones (e.g., MBOA/BOA) by Fusarium verticillioides. HPMA is less toxic than its precursor 2-aminophenol (AP), enabling fungal survival in maize .
  • Key Interaction : Inhibited by Bacillus mojavensis-derived APO, which blocks AP-to-HPMA conversion, rendering AP toxic to the fungus .

N-(3,5-Difluoro-benzyl)-malonamic Acid

  • Differentiation: The 3,5-difluoro substitution replaces the hydroxyl group in HPMA. This could enhance persistence in biological systems compared to HPMA.

Difluoro-Substituted Pesticide Derivatives

highlights difluoro-benzamide pesticides, such as:

Compound Name Substituents Application
Diflubenzuron 2,6-difluoro + chlorophenyl urea Insecticide
Fluazuron 3-chloro-5-(trifluoromethyl)-pyridinyloxy Acaricide
This compound 3,5-difluoro-benzyl + malonamic acid Theoretical: Antimicrobial

Key Contrasts :

  • Functional Groups : The malonamic acid moiety distinguishes this compound from urea/sulfonamide-based pesticides. Malonamic acid may chelate metal ions or inhibit enzymes critical to microbial growth.
  • Bioactivity: Diflubenzuron targets chitin synthesis in insects, whereas fluorinated malonamic acid derivatives could disrupt microbial detoxification pathways (e.g., by resisting conversion to non-toxic metabolites like HPMA) .

Preparation Methods

Sodium Hydride-Mediated Alkylation

Alkylation of malonamic acid’s sodium salt with 3,5-difluorobenzyl bromide in polar aprotic solvents (e.g., dimethylformamide, DMF) is a robust approach. The base deprotonates malonamic acid, generating a nucleophilic enolate that attacks the benzyl halide.

Example Procedure :

  • Suspend sodium hydride (1.2 equiv) in anhydrous THF under nitrogen.

  • Add diethyl malonate (1 equiv) at 0°C, stir for 30 minutes.

  • Introduce 3,5-difluorobenzyl bromide (1 equiv) and reflux for 6 hours.

  • Hydrolyze the ester intermediate (e.g., with HBr/AcOH).

  • Isolate the acid via extraction and recrystallization (yield: 39–47%).

Solvent and Temperature Optimization

Reaction yields improve with high-boiling solvents like DMF (125°C). Lower temperatures (0–25°C) favor mono-alkylation, while prolonged heating may induce di-alkylation byproducts.

Hydrolysis of Malonate Ester Precursors

Challenges in Ester-to-Acid Conversion

Hydrolysis of diethyl 3,5-difluorobenzylmalonate to the corresponding acid is hindered by steric and electronic effects of the difluorophenyl group. Classical basic (NaOH) or acidic (HCl) hydrolysis fails due to incomplete ester cleavage, yielding decomposition products like 3,5-difluorophenylacetic acid instead.

Alternative Hydrolysis Strategies

A mixture of HBr and acetic acid (1:1 v/v) at 100°C for 8 hours successfully cleaves the ester, albeit forming the acetic acid derivative. For malonamic acid synthesis, this route requires subsequent amidation, which complicates the process.

Comparative Analysis of Synthesis Methods

MethodReagentsConditionsYieldAdvantagesLimitations
Direct Amidation3,5-Difluorobenzylamine, malonyl chlorideDCM, 25°C, 12 h58–63%One-step, high purityMoisture-sensitive reagents
AlkylationMalonamic acid, NaH, 3,5-difluorobenzyl bromideDMF, 125°C, 6 h39–47%Scalable, avoids chloride handlingMulti-step, moderate yield
Ester HydrolysisDiethyl benzylmalonate, HBr/AcOH100°C, 8 h<20%*Avoids toxic intermediatesLow yield, side product formation

*Yield refers to malonamic acid; acetic acid derivative dominates .

Q & A

Q. What are the recommended synthetic routes for N-(3,5-Difluoro-benzyl)-malonamic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves coupling malonic acid derivatives with fluorinated benzylamines. For example, a two-step approach may include:

Amidation : Reacting malonyl chloride with 3,5-difluorobenzylamine under inert conditions (e.g., dry THF, 0–5°C) to minimize side reactions.

Acid Workup : Hydrolysis of intermediate esters using NaOH or LiOH in aqueous THF .
Optimization strategies:

  • Catalyst Screening : Use coupling agents like EDC/HOBt to improve amidation efficiency.
  • Temperature Control : Maintain low temperatures to reduce fluorinated aryl group decomposition.
  • Purity Monitoring : Employ HPLC (C18 column, acetonitrile/water + 0.1% TFA) to track reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR :
  • ¹H NMR : Identify benzyl protons (δ 4.3–4.5 ppm) and amide NH (δ 6.8–7.2 ppm).
  • ¹⁹F NMR : Confirm fluorine substitution patterns (split signals due to 3,5-difluoro groups) .
  • IR Spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the critical parameters to control during purification of this compound?

  • Methodological Answer : Key steps include:
  • Recrystallization : Use ethanol/water mixtures (4:1 v/v) to exploit solubility differences.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for impurity removal. Monitor fractions via TLC (Rf ~0.3 in same solvent system).
  • Acid-Base Extraction : Adjust pH to 2–3 (using HCl) to precipitate the compound from aqueous layers .

Advanced Research Questions

Q. How does fluorination at the 3,5-positions of the benzyl group influence the compound’s stability under acidic or oxidative conditions?

  • Methodological Answer : Fluorine’s electron-withdrawing effects enhance stability:
  • Acidic Conditions : Protonation at the amide nitrogen is minimized due to fluorine’s inductive effect, reducing degradation.
  • Oxidative Stability : Fluorine substituents reduce electron density in the aromatic ring, slowing oxidation (e.g., via H₂O₂ or O₂).
    Experimental validation:
  • Accelerated Stability Testing : Expose the compound to 0.1 M HCl (37°C, 24 hrs) and analyze degradation products via LC-MS .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Variability : Standardize cell-based assays (e.g., IC₅₀ measurements) using consistent cell lines (e.g., HEK293 for enzyme inhibition).
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to compare in vitro vs. in vivo activity .
  • Structural Confounders : Synthesize and test analogs (e.g., replacing fluorine with chlorine) to isolate substituent effects .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Integrate DFT calculations and docking studies:
  • DFT : Optimize geometries (B3LYP/6-31G*) to predict electrophilic/nucleophilic sites. For example, calculate Fukui indices to identify reactive carbons in the benzyl group .
  • Molecular Docking : Screen against target enzymes (e.g., cyclooxygenase-2) to prioritize derivatives for synthesis .
    Validation: Compare predicted vs. experimental reaction outcomes (e.g., Suzuki coupling yields) .

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